The compound is sourced from various chemical suppliers, including Benchchem, Sigma-Aldrich, and Apollo Scientific, indicating its availability for research and industrial applications. Its classification falls under organic compounds, specifically as a spiro compound due to its unique bicyclic structure formed by two fused rings.
The synthesis of 6-(Aminomethyl)spiro[3.3]heptan-2-ol hydrochloride typically involves a multi-step process:
In an industrial context, optimized conditions are employed to maximize yield and purity, often involving purification techniques like recrystallization or chromatography to isolate the desired product .
The molecular structure of 6-(Aminomethyl)spiro[3.3]heptan-2-ol hydrochloride features a spirocyclic framework characterized by:
The structural representation can be summarized in SMILES notation as Cl.NCC1CC2(CC(O)C2)C1
, indicating the presence of chlorine in the hydrochloride form .
6-(Aminomethyl)spiro[3.3]heptan-2-ol hydrochloride can undergo various chemical reactions:
The specific products formed depend on reaction conditions and reagents used .
The mechanism of action for 6-(Aminomethyl)spiro[3.3]heptan-2-ol hydrochloride is primarily linked to its interaction with biological targets such as enzymes and receptors:
Research into its mechanism is ongoing to elucidate specific pathways involved in its biological activity .
The physical and chemical properties of 6-(Aminomethyl)spiro[3.3]heptan-2-ol hydrochloride include:
Additional properties such as boiling point and density are less commonly reported but are essential for practical applications .
6-(Aminomethyl)spiro[3.3]heptan-2-ol hydrochloride has several noteworthy applications:
Ongoing research aims to further explore its therapeutic potential and applications across various scientific domains .
Spiro[3.3]heptane scaffolds feature two fused rings connected through a single quaternary carbon atom, enforcing three-dimensional (three-dimensional) rigidity that profoundly impacts molecular conformation. This architecture minimizes rotatable bonds and locks substituents into defined spatial orientations, enhancing target binding specificity. For example, the 6-(aminomethyl)spiro[3.3]heptan-2-ol hydrochloride derivative positions its amine and alcohol functional groups with precise tetrahedral geometry, enabling optimal vectorial presentation for interactions with biological targets [1] [8].
The scaffold’s high fraction of sp³-hybridized carbons (Fsp³ = 0.86) significantly improves physicochemical properties. Studies comparing spiro[3.3]heptanes to flat aromatic systems demonstrate 10–100-fold reductions in lipophilicity (cLog P decrease of 1–2 units) and enhanced aqueous solubility. These properties mitigate off-target interactions (e.g., human ether-à-go-go-related gene potassium channel inhibition) and improve metabolic stability by reducing cytochrome P450-mediated oxidation [4] [8].
Table 1: Physicochemical Properties of 6-(Aminomethyl)spiro[3.3]heptan-2-ol Hydrochloride
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₈H₁₅NO·HCl | Empirical |
Molecular Weight | 177.67 g/mol | Calculated |
SMILES | OC₁(C₁)CC₂(CC(CN)O)C₂.[H]Cl | Canonical |
Topological Polar Surface Area | 43.2 Ų | Computational prediction |
Hydrogen Bond Acceptors | 2 | Calculated |
Hydrogen Bond Donors | 3 | Calculated |
Spiro[3.3]heptane emerged as a privileged scaffold following seminal studies (2010–2015) that established spirocycles as "three-dimensional bioisosteres" capable of replacing planar aromatic rings. Early applications focused on azaspiro[3.3]heptanes as saturated alternatives to piperazine, morpholine, and thiomorpholine rings. This substitution strategy addressed metabolic liabilities (e.g., N-oxidation, ring opening) while maintaining basicity and hydrogen-bonding capacity [4] [6].
Key milestones include:
Table 2: Historical Milestones in Spiro[3.3]heptane Applications
Year | Innovation | Therapeutic Area | Impact |
---|---|---|---|
2014 | Synthetic methodologies review | Medicinal chemistry | Enabled access to functionalized derivatives |
2016 | MCHr1 antagonist AZD1979 | Obesity | Validated in vivo pharmacokinetic benefits |
2019 | SHP2 inhibitors | Oncology | Demonstrated target engagement in cells |
2021 | SpiroKits commercialization | Drug discovery tools | Provided >30 building blocks for screening |
The 6-(aminomethyl)spiro[3.3]heptan-2-ol motif serves as a versatile bioisostere for diverse pharmacophores. Its primary application involves replacing piperazine rings while preserving basic nitrogen functionality. Reilly et al. (2018) demonstrated this in poly (ADP-ribose) polymerase inhibitors, where substituting olaparib’s piperazine with 2,6-diazaspiro[3.3]heptane reduced DNA damage and cytotoxicity despite a modest (2-fold) decrease in potency. Crucially, selectivity for poly (ADP-ribose) polymerase-1 over other poly (ADP-ribose) polymerase family members increased >10-fold due to steric constraints limiting off-target engagement [8].
The scaffold’s orthogonal exit vectors (divergent bonds from sp³-hybridized positions) enable "vector-selective" pharmacophore placement. In contrast to linear chains, the spiro[3.3]heptane’s bridgehead carbon directs the aminomethyl and hydroxy groups into distinct spatial quadrants. This geometry is exploited in protein tyrosine phosphatase 2 inhibitors to project an amine hydrogen-bond donor toward catalytic residues while positioning hydrophobic substituents away from solvent-exposed regions [3] [8].
Metabolic advantages include:
Table 3: Bioisosteric Comparisons with Conventional Scaffolds
Parameter | 6-(Aminomethyl)spiro[3.3]heptan-2-ol | Piperazine | Morpholine |
---|---|---|---|
cLog P | −0.51 | +0.83 | −0.44 |
Basic pKₐ | 9.1 (amine), 14.2 (alcohol) | 9.8 (tertiary amine) | 7.4 (tertiary amine) |
Exit Vectors | Orthogonal | Parallel | Parallel |
Metabolic Stability | High (t₁/₂ > 120 min in human microsomes) | Moderate | Moderate to high |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8